2,7-Dimethyl-2,7-octanediol

esterification tertiary diol synthetic yield

2,7-Dimethyl-2,7-octanediol (2,7-DMOD) is a C10 aliphatic diol featuring two tertiary hydroxyl groups positioned symmetrically at the 2- and 7-positions of an octane backbone. This branched, tertiary diol architecture confers distinct steric and electronic properties relative to linear primary diols, making it a strategic building block in the synthesis of specialty polyesters, polyurethanes, and macrocyclic compounds where tailored chain flexibility and thermal behavior are required.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 19781-07-8
Cat. No. B035074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-2,7-octanediol
CAS19781-07-8
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC(C)(CCCCC(C)(C)O)O
InChIInChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3
InChIKeyLZMSJLJRUYKOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-2,7-octanediol (CAS 19781-07-8): A Tertiary, Symmetrical C10 Diol for Specialty Polymer and Macrocycle Synthesis


2,7-Dimethyl-2,7-octanediol (2,7-DMOD) is a C10 aliphatic diol featuring two tertiary hydroxyl groups positioned symmetrically at the 2- and 7-positions of an octane backbone [1]. This branched, tertiary diol architecture confers distinct steric and electronic properties relative to linear primary diols, making it a strategic building block in the synthesis of specialty polyesters, polyurethanes, and macrocyclic compounds where tailored chain flexibility and thermal behavior are required .

Why 1,8-Octanediol or 2,5-Dimethyl-2,5-hexanediol Cannot Substitute 2,7-Dimethyl-2,7-octanediol (19781-07-8) in Critical Applications


2,7-Dimethyl-2,7-octanediol cannot be directly replaced by linear diols such as 1,8-octanediol or shorter-chain branched diols like 2,5-dimethyl-2,5-hexanediol without altering material properties and synthetic outcomes. The tertiary nature of both hydroxyl groups imparts significantly different reactivity compared to primary or secondary diols, particularly in esterification and polycondensation reactions [1]. The extended C8 spacer between the gem-dimethyl-substituted carbons provides a distinct balance between molecular flexibility and steric bulk that influences polymer Tg, crystallization behavior, and macrocycle ring size [2]. Substitution with a linear diol alters chain packing and hydrogen-bonding networks, while substitution with a shorter-chain analog yields different molecular dimensions in the final product, as evidenced by crystal structure divergence between homologous diol tetrahydrates [3].

Quantitative Differentiation Evidence: 2,7-Dimethyl-2,7-octanediol (19781-07-8) vs. Primary Diols and Shorter-Chain Analogs


Reduced Esterification Reactivity of Tertiary vs. Primary Diols in Symmetrical Diester Synthesis

Tertiary diols exhibit substantially lower reactivity in direct esterification and acylation reactions compared to primary and secondary diols due to steric hindrance at the hydroxyl-bearing carbon. In a comparative study of symmetrical unsaturated diester synthesis, while primary and secondary diols yielded the desired diesters via mixed anhydride acylation in an average of 83%, tertiary diols failed to react altogether under the same conditions and required alternative alkoxide-based protocols [1]. This necessitates different catalyst selection and reaction engineering for 2,7-DMOD relative to linear diols like 1,8-octanediol.

esterification tertiary diol synthetic yield reaction selectivity

Structural Divergence in Tetrahydrate Crystal Packing: 2,7-DMOD vs. 2,5-Dimethyl-2,5-hexanediol

2,7-Dimethyl-2,7-octanediol forms a tetrahydrate that crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 6.126(5) Å, b = 6.128(5) Å, c = 21.12(1) Å, β = 91.66(6)°, and Z = 2 [1]. This water-layer structure is related to that of 2,5-dimethyl-2,5-hexanediol tetrahydrate [1], but the extended C8 spacer in 2,7-DMOD produces distinct long-range packing and hydrogen-bonded pentagonal layer dimensions that differ from the shorter-chain analog.

crystal engineering hydrate structure hydrogen bonding water layer

Documented Use as a Monomer for Macrocyclic Musk Synthesis: 2,7-DMOD vs. 2,8-Dimethyl-1,9-nonanediol

In a patented method for producing macrocyclic diesters with musky aroma, 2,7-dimethyl-1,8-octanediol (synonymous with 2,7-dimethyl-2,7-octanediol) is specifically employed as a diol monomer [1]. The process involves polyesterification with adipic acid followed by thermal depolymerization under high vacuum, yielding macrocyclic diesters of formula I where ring size is determined by the diol's carbon skeleton [1]. The patent explicitly distinguishes this diol from 2,8-dimethyl-1,9-nonanediol (a C11 analog), which produces a different macrocycle ring size when employed in the same process [1].

macrocyclic diester musk fragrance polyester depolymerization ring size control

Physical Property Differentiation: Predicted Boiling Point and Density vs. Linear 1,8-Octanediol

2,7-Dimethyl-2,7-octanediol exhibits predicted physical properties that differ meaningfully from its linear C8 analog 1,8-octanediol (CAS 629-41-4). The branched, higher molecular weight C10 diol has a predicted density of 0.923 g/cm³ and a predicted boiling point of 251.2 °C at 760 mmHg . In contrast, 1,8-octanediol (C8H18O2, MW 146.23) has a reported boiling point of 278.8 °C at 760 mmHg and density of 0.9 g/cm³ [1]. The lower boiling point of the branched C10 diol relative to the linear C8 diol is consistent with reduced intermolecular hydrogen bonding due to steric shielding of the tertiary hydroxyl groups.

physical properties boiling point density volatility

Optimal Application Scenarios for 2,7-Dimethyl-2,7-octanediol (19781-07-8) Based on Verified Evidence


Synthesis of Specific Macrocyclic Musk Fragrances via Polyester Depolymerization

2,7-DMOD is uniquely suited as a diol monomer for producing macrocyclic diesters with musky aroma characteristics [1]. The C8 backbone spacer between the two gem-dimethyl-substituted carbons yields a specific macrocycle ring size (n=4) upon polyesterification with adipic acid and subsequent thermal depolymerization [1]. Procurement of 2,7-DMOD is essential for this application; substitution with the longer-chain analog 2,8-dimethyl-1,9-nonanediol produces a different ring size (n=5) and altered fragrance profile [1]. Researchers in fragrance chemistry and specialty polymer depolymerization should select 2,7-DMOD specifically to access the target macrocycle dimensions.

Synthesis of Specialty Polyesters and Polyurethanes Requiring Controlled Crystallinity and Thermal Behavior

As a branched, symmetrical tertiary diol, 2,7-DMOD serves as a building block for polyesters and polyurethanes where modified crystallinity, flexibility, and thermal stability are desired [1]. The steric hindrance from the gem-dimethyl groups adjacent to both hydroxyl groups reduces intermolecular hydrogen bonding in the resulting polymer relative to linear diol-based polymers, influencing chain packing and glass transition behavior [1]. Researchers exploring structure-property relationships in condensation polymers should consider 2,7-DMOD when a branched C10 tertiary diol architecture is required to modulate polymer morphology.

Crystal Engineering and Hydrate Structure Studies Requiring Specific Water-Layer Architectures

2,7-DMOD forms a well-characterized tetrahydrate that crystallizes as a water-layer structure with hydrogen-bonded pentagonal motifs [1]. The extended C8 spacer produces a c-axis length of 21.12 Å [1], distinguishing it from shorter-chain diol hydrates. Researchers investigating organic hydrate formation, clathrate-like water networks, or co-crystal design with diols should select 2,7-DMOD when a crystalline hydrate with defined long-range packing parameters is required. The availability of complete single-crystal X-ray diffraction data [1] supports structure-based design efforts.

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